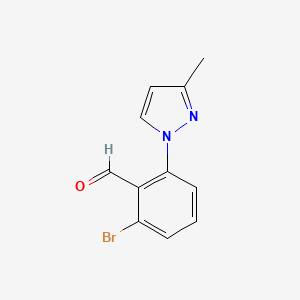
2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. The presence of bromine and methyl groups adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds.
Aldehyde Formation: The benzaldehyde moiety can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing and reducing agents.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Bromination: NBS, bromine
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Condensation: Ammonia, hydrazine
Major Products
Substitution: 2-Amino-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
Oxidation: 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol
Applications De Recherche Scientifique
2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-(1H-pyrazol-1-yl)benzaldehyde
- 2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
- 2-Bromo-6-(1H-indazol-1-yl)benzaldehyde
Uniqueness
2-Bromo-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the 3-methyl group on the pyrazole ring, which can influence its reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H9BrN2O |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
2-bromo-6-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 |
Clé InChI |
UDSJDNPQJTZHMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=C(C(=CC=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)
amine](/img/structure/B15271337.png)
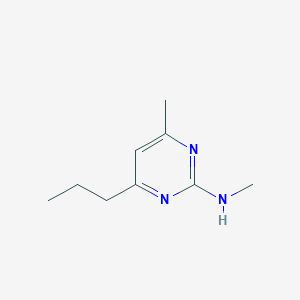
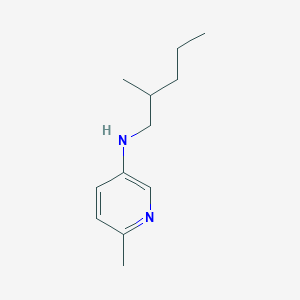
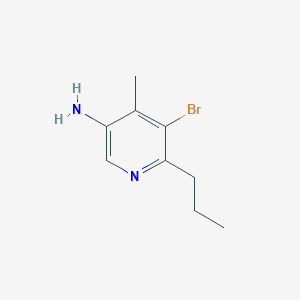
amine](/img/structure/B15271360.png)
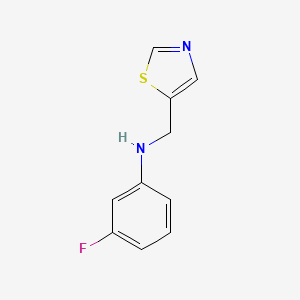
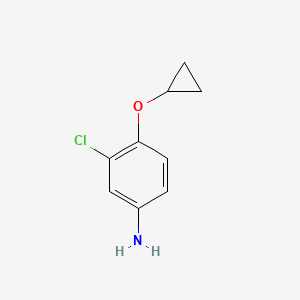
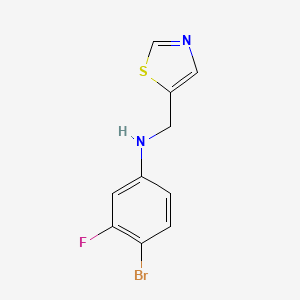
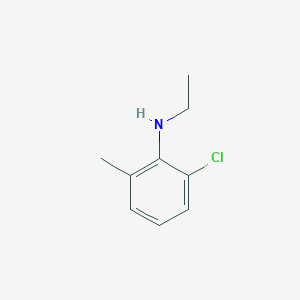
![1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine](/img/structure/B15271388.png)
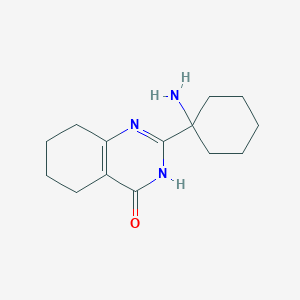
amine](/img/structure/B15271402.png)
